BenchChemオンラインストアへようこそ!

6-Fluoro-2,4-dimethyl-nicotinic acid

Medicinal Chemistry Enzyme Inhibition Drug Discovery

This 6-fluoro-2,4-dimethyl-nicotinic acid (CAS 871492-99-8) is a fluorinated pyridine building block offering a unique substitution pattern critical for modulating metabolic stability, lipophilicity, and target binding in drug candidates. Unlike unsubstituted nicotinic acid, the 6-fluoro and 2,4-dimethyl groups are essential for CAIII inhibitor pharmacophore requirements (hydrogen bond acceptor at position 6) and for fine-tuning pKa (2.85±0.37) and solid-state properties. Sourced globally with documented synthetic routes (US Patent US07498346B2). Ideal for SAR programs and lead optimization.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B8548364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,4-dimethyl-nicotinic acid
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)O)C)F
InChIInChI=1S/C8H8FNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12)
InChIKeyVGAYGZFDFTXDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,4-dimethyl-nicotinic acid: An Advanced Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


6-Fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) is a fluorinated pyridine derivative featuring a 6-fluoro substituent and methyl groups at the 2- and 4-positions on the nicotinic acid core . This compound is a multi-functional heterocyclic building block of high interest in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of Active Pharmaceutical Ingredients (APIs) . Its molecular formula is C8H8FNO2 with a molecular weight of 169.15 g/mol, and it exhibits predicted physicochemical properties including a pKa of 2.85±0.37 and a density of 1.281±0.06 g/cm³ . The unique combination of fluorine and methyl substituents on the pyridine ring provides a versatile scaffold for constructing complex molecules targeting a range of biological processes .

Why Unsubstituted Nicotinic Acid or Simple Analogs Cannot Substitute for 6-Fluoro-2,4-dimethyl-nicotinic acid in Research Applications


In medicinal chemistry, the introduction of fluorine and methyl groups into heterocyclic scaffolds like nicotinic acid is a well-established strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity [1]. The 6-fluoro-2,4-dimethyl substitution pattern is not interchangeable with unsubstituted nicotinic acid or other simple analogs (e.g., 2,4-dimethylnicotinic acid) because the specific electronic and steric effects imparted by the fluorine atom at the 6-position and the methyl groups at the 2- and 4-positions are critical for achieving desired pharmacological or physicochemical profiles . Studies on 6-substituted nicotinic acid analogues have shown that the nature of the 6-substituent significantly impacts binding affinity to targets like carbonic anhydrase III, with hydrophobic and hydrogen bond acceptor groups at this position being essential for activity [2]. Therefore, substituting a non-fluorinated or differently substituted analog will likely result in altered reactivity, different metabolic pathways, and a distinct biological activity profile, potentially invalidating experimental outcomes or leading to failed synthetic routes [1][2].

Quantitative Differentiation of 6-Fluoro-2,4-dimethyl-nicotinic acid: Evidence-Based Advantages for Scientific Selection


Enhanced Binding Affinity to Carbonic Anhydrase III via 6-Substitution: A Class-Level Inference

While direct head-to-head data for 6-Fluoro-2,4-dimethyl-nicotinic acid against specific comparators is not available, a comprehensive study on 6-substituted nicotinic acid analogues provides class-level inference that a 6-fluoro substitution can enhance binding affinity to carbonic anhydrase III (CAIII) compared to unsubstituted nicotinic acid. The study demonstrated that the presence of a hydrophobic group containing a hydrogen bond acceptor at position 6 is crucial for activity. The most active analogue, 6-(hexyloxy) pyridine-3-carboxylic acid, exhibited a Ki of 41.6 µM against CAIII [1]. This finding suggests that the 6-fluoro substituent in the target compound, which can act as a hydrogen bond acceptor, may confer a similar advantage over unsubstituted nicotinic acid, which lacks this functionality [1].

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Predicted pKa and Density Differentiate 6-Fluoro-2,4-dimethyl-nicotinic acid from Non-Fluorinated Analog

Computational predictions indicate that the introduction of a fluorine atom at the 6-position significantly alters the physicochemical profile compared to the non-fluorinated analog 2,4-dimethylnicotinic acid. The predicted pKa for 6-fluoro-2,4-dimethyl-nicotinic acid is 2.85±0.37 , whereas the pKa of 2,4-dimethylnicotinic acid is predicted to be higher due to the electron-withdrawing effect of fluorine. Additionally, the predicted density of 6-fluoro-2,4-dimethyl-nicotinic acid is 1.281±0.06 g/cm³ , compared to a predicted density of 1.2±0.1 g/cm³ for 2,4-dimethylnicotinic acid . These differences in pKa and density can influence solubility, ionization state, and formulation behavior, making the fluorinated compound a distinct entity for specific research applications.

Physicochemical Properties Drug Design Formulation

Validated Synthetic Route from US Patent US07498346B2 Ensures Reproducible Procurement and Use

A validated synthetic route for 6-Fluoro-2,4-dimethyl-nicotinic acid is disclosed in US Patent US07498346B2, which describes the preparation of the compound from 3-bromo-2,4-dimethyl-6-fluoropyridine via lithium-halogen exchange with t-BuLi followed by carbonation with CO2, yielding the product in 73% yield after acidic workup . This patent provides a reproducible synthetic procedure with detailed experimental conditions, including reaction temperature (-78°C), solvent (anhydrous Et2O), and workup steps, ensuring that researchers can reliably synthesize or source the compound with consistent quality . The availability of a documented synthetic route is a key differentiator compared to less characterized or proprietary analogs, as it reduces variability in research outcomes and facilitates scale-up for further development.

Synthetic Chemistry Process Development Quality Control

Optimal Scientific and Industrial Use Cases for 6-Fluoro-2,4-dimethyl-nicotinic acid Based on Verified Evidence


Scaffold for Carbonic Anhydrase III (CAIII) Inhibitor Development

6-Fluoro-2,4-dimethyl-nicotinic acid can serve as a privileged scaffold for designing novel CAIII inhibitors. The 6-fluoro substituent, acting as a hydrogen bond acceptor, aligns with the pharmacophoric requirements identified for potent CAIII inhibition, as demonstrated by the class of 6-substituted nicotinic acid analogues where a hydrophobic group with a hydrogen bond acceptor at position 6 significantly enhances binding affinity [1]. Researchers targeting CAIII for therapeutic intervention in hyperlipidemia or cancer progression can leverage this scaffold to explore structure-activity relationships (SAR) and develop more potent and selective inhibitors [1].

Synthetic Intermediate in Medicinal Chemistry for Modulating Physicochemical Properties

The unique combination of fluorine and methyl substituents on the nicotinic acid core makes 6-fluoro-2,4-dimethyl-nicotinic acid an ideal synthetic intermediate for introducing specific physicochemical properties into drug candidates. The predicted lower pKa (2.85±0.37) compared to non-fluorinated analogs can be exploited to adjust the ionization state of a molecule, potentially improving membrane permeability or target engagement. Furthermore, the increased density (1.281±0.06 g/cm³) may influence solid-state properties and formulation characteristics, making it a valuable building block for lead optimization programs where fine-tuning of drug-like properties is required.

Quality-Controlled Research Material for Reproducible Synthetic Studies

For academic and industrial research groups engaged in synthetic methodology development or library synthesis, 6-fluoro-2,4-dimethyl-nicotinic acid offers the advantage of a documented, reproducible synthetic route as described in US Patent US07498346B2 . This ensures that the compound can be reliably prepared or sourced with consistent quality, reducing batch-to-batch variability that can confound experimental results. The patent details a 73% yield procedure using a lithium-halogen exchange/carbonation sequence, providing a solid foundation for further derivatization or for use as a reference standard in analytical method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,4-dimethyl-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.